Boromycin - 34524-20-4

Boromycin

Catalog Number: EVT-263619
CAS Number: 34524-20-4
Molecular Formula: C45H74BNO15
Molecular Weight: 879.89
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Boromycin is a boron-containing polyether macrolide antibiotic first isolated from Streptomyces antibioticus [, ]. It is classified as a macrodiolide ionophore, characterized by a large cyclic structure containing two lactone groups and a centrally located boron atom []. Boromycin exhibits a wide range of biological activities, including antibacterial, antiviral, and antiparasitic properties, making it a valuable subject of scientific research.

Future Directions
  • Optimization of Antimalarial Activity: Further research is needed to optimize the antimalarial activity of Boromycin derivatives, focusing on enhancing potency, improving pharmacokinetic properties, and overcoming potential toxicity issues [].

  • Environmental Remediation: The ability of Boromycin to degrade arylboronic acids by bacteria [] suggests potential applications in environmental remediation, particularly for the removal of boron-containing pollutants.

Aplasmomycin A

Compound Description: Aplasmomycin A is a macrodiolide ionophore antibiotic, structurally similar to Boromycin, that also contains a boron atom. It exhibits activity against Gram-positive bacteria. []

Relevance: Aplasmomycin A shares a nearly identical boron-binding region with Boromycin, highlighting their close structural relationship. Both compounds belong to the macrodiolide class of antibiotics and exhibit similar biological activities. [, ]

Desboroaplasmomycin A

Compound Description: Desboroaplasmomycin A is a synthetic precursor to Aplasmomycin A, lacking the boron atom. []

Relevance: This compound is a key intermediate in the total synthesis of Aplasmomycin A, demonstrating the synthetic strategies used to construct the complex macrodiolide core shared by both Aplasmomycin A and Boromycin. []

Desborodesvalinylboromycin

Compound Description: Desborodesvalinylboromycin is a derivative of Boromycin lacking both the boron atom and the valine ester side chain. []

Relevance: This derivative serves as a crucial synthetic intermediate in the total synthesis of Boromycin. Its structure highlights the key structural features of Boromycin, specifically the macrodiolide core and the valine ester side chain. []

Tartrolon B

Compound Description: Tartrolon B is a boron-containing macrodiolide antibiotic, isolated from the myxobacterium Sorangium cellulosum. It exhibits activity against Gram-positive bacteria and mammalian cells. [, ]

Relevance: Similar to Aplasmomycin A, Tartrolon B shares an identical boron-binding region with Boromycin. This structural similarity highlights the significance of this region for the biological activity of these boron-containing macrodiolides. [, ]

Borophycin

Compound Description: Borophycin is a boron-containing polyketide with potent cytotoxic activity, isolated from a marine strain of the blue-green alga Nostoc linckia. []

Relevance: Although structurally different from Boromycin, Borophycin shares the characteristic feature of incorporating a boron atom into its structure. This similarity, along with their potent biological activities, suggests a possible commonality in their modes of action. []

N-Acetylboromycin

Compound Description: N-Acetylboromycin is a minor component isolated from the fermentation broth of Boromycin-producing Streptomyces antibioticus. []

Relevance: As a minor component co-produced during Boromycin biosynthesis, N-Acetylboromycin provides insights into the biosynthetic pathway of Boromycin. The presence of an acetyl group suggests a potential modification step in Boromycin biosynthesis. []

N-Formylboromycin

Compound Description: Similar to N-Acetylboromycin, N-Formylboromycin is another minor component found in the fermentation broth of Boromycin-producing Streptomyces antibioticus. []

Relevance: The presence of a formyl group in N-Formylboromycin, alongside N-Acetylboromycin, further suggests potential modification steps within the Boromycin biosynthetic pathway. []

Des-Boron-Des-Valine-Boromycin

Compound Description: Des-Boron-Des-Valine-Boromycin (DBDVB) is a hydrolysis product of Boromycin lacking both the boron atom and the valine ester side chain. Its structure has been determined by X-ray analysis. [, ]

Relevance: The structure of DBDVB provides valuable information about the overall conformation of Boromycin, suggesting that the removal of the boron atom and the valine ester side chain does not significantly alter its basic shape. [, ]

Source

Boromycin was first isolated from Streptomyces griseus, a species known for producing various bioactive compounds. The natural production of boromycin highlights the importance of microbial sources in the development of novel antibiotics, particularly those containing boron, which has unique chemical properties conducive to biological activity.

Classification

Chemically, boromycin belongs to the class of boron-containing antibiotics. Its classification is significant as it differentiates it from traditional antibiotics, allowing researchers to explore its unique mechanisms of action and therapeutic potential.

Synthesis Analysis

Methods

The synthesis of boromycin can be approached through various methods, including total synthesis and biosynthetic pathways. Total synthesis often involves complex multistep reactions starting from simpler organic compounds. For instance, one method reported the synthesis of the C-3 to C-17 segment of boromycin using D-arabinose and D-glucose as chiral precursors, highlighting the use of carbohydrate chemistry in constructing its structure .

Technical Details

The total synthesis involves several key steps:

  1. Formation of key intermediates: Utilizing various reagents and conditions to construct segments of the molecule.
  2. Boration reactions: These reactions are crucial for introducing the boron atom into the structure.
  3. Final assembly: The segments are combined through coupling reactions, often requiring protection-deprotection strategies to ensure selectivity and yield.
Molecular Structure Analysis

Structure

Boromycin's structure features a cyclic core with a distinctive boron atom integrated into its framework. The presence of this boron atom contributes to its unique properties and biological activity.

Data

The molecular formula for boromycin is C₁₉H₃₃BNO₇, with a molecular weight of approximately 373.29 g/mol. Its structural complexity includes multiple chiral centers, making stereochemistry an essential aspect of its synthesis and function.

Chemical Reactions Analysis

Reactions

Boromycin undergoes various chemical reactions that are pivotal for its activity:

  • Alkylation: This reaction is significant in modifying the antibiotic's structure to enhance its potency.
  • Boration: The introduction of boron into organic compounds can alter their reactivity and biological interactions.
  • Acylation: This process can be used to modify functional groups within the molecule, affecting its solubility and interaction with biological targets.

Technical Details

The reactions typically involve careful control of conditions such as temperature, pH, and reaction time to optimize yields and minimize by-products. The use of protecting groups is common to prevent unwanted reactions at sensitive sites during synthesis.

Mechanism of Action

Process

Boromycin exerts its antibacterial effects primarily by disrupting bacterial cell membranes. It interacts with membrane components, leading to increased permeability and ultimately causing cell lysis due to potassium ion loss . This mechanism is particularly effective against Gram-positive bacteria, which have less complex cell wall structures compared to Gram-negative bacteria.

Data

Studies indicate that boromycin's action results in significant cytoplasmic membrane damage, making it a potent candidate for combating resistant bacterial strains.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Boromycin typically appears as a white to off-white powder.
  • Solubility: It exhibits variable solubility in water and organic solvents, which can influence its formulation for pharmaceutical applications.

Chemical Properties

  • Stability: Boromycin is generally stable under standard storage conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The presence of the boron atom allows for unique reactivity patterns not seen in non-boron-containing compounds.
Applications

Scientific Uses

Boromycin has potential applications in several areas:

  • Antibacterial Therapy: Its efficacy against resistant strains positions it as a candidate for new antibiotic therapies.
  • Research Tool: Due to its unique properties, it serves as a valuable tool in studying bacterial membrane dynamics and antibiotic resistance mechanisms.
  • Drug Development: Ongoing research explores modifications of boromycin to enhance its activity or reduce toxicity, aiming at developing new therapeutics based on its structure.
Introduction to Boromycin

Boromycin represents a structurally and functionally unique class of macrolide antibiotics, distinguished by the rare incorporation of boron within its molecular architecture. This natural product exhibits potent biological activities primarily against Gram-positive bacteria and certain eukaryotic pathogens, positioning it as a significant subject of pharmacological interest. Originally isolated from actinobacterial sources, boromycin functions as an ionophore, disrupting cellular ion homeostasis through selective potassium transport across biological membranes. Its discovery marked the identification of the first naturally occurring organoboron compound, fundamentally expanding understanding of biological boron chemistry. Research continues to explore boromycin’s multifaceted bioactivities and biosynthesis, leveraging contemporary genomic and biochemical methodologies to elucidate its mechanisms and ecological roles within microbial communities.

Historical Discovery and Early Characterization

The discovery of boromycin emerged from systematic investigations of antibiotic-producing actinomycetes by Swiss researchers at the Swiss Federal Institute of Technology (ETH Zurich). In 1967, Hütter and colleagues isolated a novel antimicrobial compound from a strain of Streptomyces antibioticus found in soil samples collected from the Ivory Coast, West Africa. Initial publication in Helvetica Chimica Acta described the metabolite as "the first well-defined boron-containing organic compound" isolated from nature, naming it boromycin based on its elemental composition [1] [9]. Early characterization revealed a complex macrolide structure featuring a central boronic diester linkage—a structural motif unprecedented among natural products at that time. This groundbreaking discovery provided the first evidence that boron could be incorporated into complex biomolecules through biological processes.

Initial biological screening demonstrated boromycin’s potent growth-inhibitory activity against Gram-positive bacteria, including clinically relevant pathogens such as Staphylococcus aureus (MIC: 0.4 µg/mL) and Streptococcus mitis (MIC: 0.08 µg/mL). Conversely, it showed negligible effects against Gram-negative bacteria such as Escherichia coli and Proteus vulgaris, suggesting a selective permeability barrier or intrinsic resistance mechanisms in these organisms [6]. Beyond antibacterial activity, early studies documented antifungal properties against Candida albicans (MIC: 2 µg/mL) and Paecilomyces varioti (inhibition zone: 28 mm at 1 mg/mL), alongside antiprotozoal efficacy against Plasmodium berghei (ED~50~: 2.2 mg/kg in mice) and Babesia rodhaini (ED~50~: 2.4 mg/kg) [5] [6]. These findings positioned boromycin as a structurally novel antibiotic with a broad, albeit selective, antimicrobial spectrum. Crucially, hydrolysis experiments established that boric acid removal abolished antibiotic activity, underscoring boron’s essential role in its mechanism of action [6].

Table 1: Early Antimicrobial Profile of Boromycin (Hütter et al., 1967)

MicroorganismActivityValue
Staphylococcus aureusMIC (µg/mL)0.4
Streptococcus mitisMIC (µg/mL)0.08
Bacillus subtilisMIC (µg/mL)0.3
Candida albicansMIC (µg/mL)2.0
Paecilomyces variotiInhibition Zone (1 mg/mL, mm)28
Plasmodium bergheiED~50~ (mg/kg, mice)2.2
Babesia rodhainiED~50~ (mg/kg, mice)2.4

Structural Uniqueness as a Boron-Containing Ionophoric Macrolide

Boromycin’s structural elucidation in 1971 via X-ray crystallography represented a landmark achievement in natural product chemistry, revealing an intricate macrolide featuring a central tetracoordinated boron atom [1]. The molecule (C~45~H~74~BNO~15~, MW: 879.89 g/mol) consists of a 26-membered lactone ring incorporating a spiroketal system and a boronic diester formed between a cis-1,2-diol motif and boric acid. This configuration creates a rigid, basket-like architecture that encapsulates a potassium ion through coordination with four oxygen atoms [5] [6]. The boron atom resides in a tetrahedral geometry, bonded to two oxygen atoms from the diol system and two hydroxyl groups, forming a stable borate ester essential for biological activity. This structural feature remains exceptionally rare among microbial secondary metabolites, with only aplasmomycin and tartrolon B identified as structural analogues to date [6].

Functionally, boromycin operates as a potassium-selective ionophore, disrupting cellular electrochemical gradients critical for microbial viability. Biochemical studies demonstrate that boromycin facilitates K⁺ efflux from bacterial cells, leading to rapid membrane depolarization, cytoplasmic ATP depletion, and leakage of cellular contents [4] [6]. This mechanism was convincingly demonstrated through rescue experiments where high extracellular KCl concentrations (≥0.2 M) antagonized boromycin’s antibacterial effects—a phenomenon specific to potassium salts and not observed with other cations [4] [6]. The ionophoric activity occurs without inhibiting K⁺/Na⁺-ATPase, indicating direct ion complexation rather than enzymatic interference. This physicochemical mechanism contributes to boromycin’s exceptionally low frequency of spontaneous resistance (<10⁻⁹ mutations/CFU in Mycobacterium bovis BCG), as it bypasses specific molecular targets vulnerable to mutational inactivation [4].

Table 2: Structural and Functional Domains of Boromycin

Structural DomainChemical FeaturesBiological Role
Macrolide Ring26-membered lactone with spiroketalMolecular scaffold
Boronic DiesterTetrahedral boron complexed with cis-diolEssential for stability and bioactivity
Oxygen Coordination SitesFour inward-facing oxygen atomsPotassium ion chelation
Polyol Side ChainsHydrophilic extensionsMembrane interaction

Beyond its antibacterial properties, boromycin’s structure enables diverse bioactivities. Its anti-HIV activity (IC~50~: 0.008 µM against HIV-1 LAV-1) involves inhibition of viral maturation, likely through interactions with viral envelope proteins or host cell membranes [5] [6]. Antimalarial activity against both chloroquine-sensitive and multidrug-resistant Plasmodium falciparum strains occurs at nanomolar concentrations (IC~50~: ~1 nM), with rapid killing of asexual blood stages and gametocytes (stage V, IC~50~: 8.5 ± 3.6 nM) [1]. Recent evidence also demonstrates potent bactericidal activity against non-replicating mycobacterial persisters (MBC~99~: 80 nM for Mycobacterium tuberculosis), highlighting its potential against metabolically dormant pathogens resistant to conventional antibiotics [4]. These multifaceted activities underscore boromycin’s unique pharmacological potential stemming directly from its boron-dependent ionophoric properties.

Table 3: Research Applications of Boromycin’s Ionophoric Activity

Research AreaExperimental SystemKey Finding
AntibacterialMycobacterium tuberculosisDisrupts membrane potential in persister cells
AntiviralHIV-infected MT-4 cellsBlocks viral maturation (IC~50~: 0.008 µM)
AntimalarialPlasmodium falciparumRapid asexual stage killing (IC~50~: ~1 nM)
AntiprotozoalToxoplasma gondiiInhibits intracellular proliferation

Ecological Sources and Producing Organisms (Streptomyces antibioticus)

Boromycin production is primarily associated with Streptomyces antibioticus, a Gram-positive, filamentous actinobacterium first described by Selman Waksman and H. Boyd Woodruff in 1941 [9]. This soil-dwelling bacterium exhibits characteristic features of the genus Streptomyces, including formation of branched substrate mycelia for nutrient assimilation and aerial hyphae that differentiate into spore chains. S. antibioticus strains thrive in diverse soils across tropical and temperate regions, with the boromycin-producing type strain Tü 94 (DSM 40723, NRRL 3207, NBRC 13271) originally isolated from Ivorian soil [8] [9]. The organism demonstrates mesophilic growth with optimal temperatures between 28–37°C and utilizes complex media containing soybean flour, mannitol, or rolled oats—conditions that facilitate secondary metabolite production during late-logarithmic and stationary growth phases [8] [9].

Genomic analyses reveal that S. antibioticus possesses a large (~8–10 Mb), high-GC-content (>55%) genome characteristic of Streptomyces species, encoding numerous biosynthetic gene clusters (BGCs) for secondary metabolites [9]. The boromycin BGC exemplifies the borosin class of ribosomally synthesized and post-translationally modified peptides (RiPPs), featuring a unique "fused" architecture where the core peptide is genetically linked to a modifying α-N-methyltransferase domain [7]. This biosynthetic strategy differs fundamentally from canonical polyketide or nonribosomal peptide assembly, involving post-translational modification of a ribosomal precursor peptide. Recent bioinformatic surveys using specialized algorithms (RODEO) have identified >2,600 putative borosin BGCs across diverse bacterial lineages, though S. antibioticus remains the primary source of characterized boromycin [7].

Beyond boromycin, S. antibioticus produces chemically diverse antibiotics, including actinomycins A and B—phenoxazinone-containing cyclopeptides active against Gram-positive bacteria [9]. Certain strains also synthesize nucleoside analogs like pentostatin (an anticancer agent) and vidarabine (an antiviral compound), highlighting the organism’s biosynthetic versatility [9]. Ecologically, boromycin production may confer competitive advantages in soil microbial communities by inhibiting neighboring Gram-positive bacteria and protozoa. However, its ecological functions remain incompletely understood, particularly regarding potential signaling roles or interactions with eukaryotic organisms in natural habitats. Modern genome mining approaches continue to uncover borosin variants in diverse Streptomyces species and other actinobacterial genera, suggesting broader taxonomic distribution of boron-containing metabolites than previously recognized [7].

Table 4: Characterized Strains of Streptomyces antibioticus Producing Boromycin

Strain DesignationCulture Collection No.Isolation SourceNotable Metabolites
Tü 94DSM 40723, NRRL 3207Soil, Ivory CoastBoromycin, Actinomycin
ETH 28829JCM 4680SoilBoromycin
NBRC 13271NBRC 13271Unspecified soilBoromycin
Sr15.4Not depositedIndian soilUncharacterized antibiotics

Properties

CAS Number

34524-20-4

Product Name

Boromycin

IUPAC Name

[(2R)-1-[(1R)-1-[(1R,5S,7E,11S,13S,16R,17R,24S,25R,27R,31R,33S,36R)-11,31-dihydroxy-12,12,16,25,32,32,36-heptamethyl-3,22-dioxo-4,18,20,23,26,37,38,40,41-nonaoxa-19-boranuidaheptacyclo[17.17.1.11,33.12,19.113,17.124,27.017,21]hentetracont-7-en-5-yl]ethoxy]-3-methyl-1-oxobutan-2-yl]azanium

Molecular Formula

C45H74BNO15

Molecular Weight

879.89

InChI

InChI=1S/C45H73BNO15/c1-24(2)36(47)39(50)54-27(5)30-16-12-11-13-17-32(48)42(7,8)34-21-19-26(4)45(57-34)38-41(52)56-31-23-29(53-28(31)6)15-14-18-33(49)43(9,10)35-22-20-25(3)44(58-35)37(40(51)55-30)59-46(60-38,61-44)62-45/h11-12,24-38,48-49H,13-23,47H2,1-10H3/q-1/p+1/b12-11+/t25-,26-,27-,28-,29-,30+,31+,32+,33-,34+,35+,36-,37?,38?,44+,45+,46?/m1/s1

InChI Key

OOBFYEMEQCZLJL-QAZYKMQESA-O

SMILES

[B-]123OC4C(=O)OC(CC=CCCC(C(C5CCC(C(O1)(O5)C(O2)C(=O)OC6CC(CCCC(C(C7CCC(C4(O3)O7)C)(C)C)O)OC6C)C)(C)C)O)C(C)OC(=O)C(C(C)C)[NH3+]

Solubility

Soluble in DMSO

Synonyms

Boromycin

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.